molecular formula C12H7BrClN3 B13087357 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine

2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine

Cat. No.: B13087357
M. Wt: 308.56 g/mol
InChI Key: JOEXXBHAZGMJGC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-A]pyrazine scaffold . For example, one common synthetic route involves the condensation of 3-bromobenzaldehyde with 2-chloro-3-nitropyrazine under acidic conditions, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and photocatalysis strategies can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new synthetic methodologies and therapeutic agents .

Properties

Molecular Formula

C12H7BrClN3

Molecular Weight

308.56 g/mol

IUPAC Name

2-(3-bromophenyl)-8-chloroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H7BrClN3/c13-9-3-1-2-8(6-9)10-7-17-5-4-15-11(14)12(17)16-10/h1-7H

InChI Key

JOEXXBHAZGMJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=CN=C(C3=N2)Cl

Origin of Product

United States

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